2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It features a nitrophenyl group and a thiophene ring, connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 2-(4-aminophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide.
Substitution: Depending on the nucleophile, various substituted hydrazides.
Oxidation: Oxidized derivatives of the thiophene ring.
Scientific Research Applications
2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl and thiophene moieties may play a role in binding to specific sites, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)hydrazinecarboxamide: Similar structure but lacks the thiophene ring.
2-(4-nitrophenyl)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenyl and thiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H11N3O3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11N3O3S/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9- |
InChI Key |
VNIUKHRMHGSYFN-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N\NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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